Oxazolo[4,5-c]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of oxazolo[4,5-c]pyridin-2-amine derivatives involves various methodologies, including oxidative cyclization and intramolecular coupling reactions. For example, oxidative cyclization of pyridinyl guanidine derivatives using reagents like N-chlorosuccinimide in the presence of potassium carbonate yields triazolo[1,5-a]pyridin-2-amines, demonstrating a method to synthesize oxazolo[4,5-c]pyridin-2-amine structures (Ishimoto et al., 2015). Furthermore, reactions involving amines and certain reagents can lead to the formation of thioureas and 2-aminooxazolo[4,5-b]pyridines, indicating the versatility of methods available for constructing the oxazolo[4,5-c]pyridin-2-amine scaffold (Davidkov et al., 1981; Davidkov et al., 1987).
Molecular Structure Analysis
The molecular structure of oxazolo[4,5-c]pyridin-2-amine derivatives often involves complex cyclic systems where the oxazole ring is fused to a pyridine moiety. The crystal structure of related compounds, such as triazolo[1,5-a][1,3,5]triazin-5-amines, shows monoclinic symmetry, providing insights into the spatial arrangement and potential reactivity of oxazolo[4,5-c]pyridin-2-amines (Dolzhenko et al., 2011).
Scientific Research Applications
Synthetic Approaches and Biological Significance
Oxazolone, a related compound, serves as a crucial heterocyclic moiety in synthetic chemistry, demonstrating a wide array of pharmacological activities. It has been synthesized through various routes and is classified into saturated and unsaturated types. Its biological significance spans antimicrobial, anti-inflammatory, anticancer, anti-HIV, and anti-diabetic activities, among others (Kushwaha & Kushwaha, 2021).
Central Nervous System (CNS) Acting Drugs
Heterocycles with nitrogen, such as oxazoles, play a significant role in the synthesis of compounds with CNS activity. These compounds are part of a larger class that can influence CNS disorders ranging from depression to convulsion (Saganuwan, 2017).
Heterocyclic N-Oxide Molecules in Drug Applications
The versatility of heterocyclic N-oxide molecules, including derivatives from pyridine, showcases their importance in organic synthesis, catalysis, and medicinal applications. Such compounds have been utilized for their anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).
Oxazole Scaffold in Therapeutic Agents
Oxazoles, due to their structural features, have found their way into the development of therapeutic agents displaying a broad spectrum of pharmacological profiles. Their flexibility as ligands for various molecular targets makes them attractive scaffolds for creating effective therapeutic agents (Kaur et al., 2018).
Asymmetric Catalysis
Compounds containing oxazoline rings are key in asymmetric catalysis, providing a pathway for the synthesis of various chiral molecules. The success in utilizing these compounds highlights their critical role in advancing synthetic organic chemistry and drug development (Hargaden & Guiry, 2009).
properties
IUPAC Name |
[1,3]oxazolo[4,5-c]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c7-6-9-4-3-8-2-1-5(4)10-6/h1-3H,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHYVYMTPVSYDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558056 |
Source
|
Record name | [1,3]Oxazolo[4,5-c]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazolo[4,5-c]pyridin-2-amine | |
CAS RN |
114498-55-4 |
Source
|
Record name | [1,3]Oxazolo[4,5-c]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.